molecular formula C23H20ClN3O3 B11645323 2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B11645323
M. Wt: 421.9 g/mol
InChI Key: ACOXAWSPFHKXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core aromatic structures. The process may include:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Alkylation: Addition of methyl groups to the aromatic ring.

    Formation of Heterocycles: Construction of the oxazolo[4,5-b]pyridine ring system.

    Coupling Reactions: Linking the aromatic and heterocyclic components through acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various halogenated analogs.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as inhibiting enzyme activity or binding to a receptor to elicit a cellular response.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethylphenoxyacetic acid: Shares the chlorinated aromatic ring but lacks the heterocyclic structure.

    N-(2-methyl-5-phenylacetamide): Similar acetamide linkage but different aromatic substituents.

Uniqueness

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of halogenated aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H20ClN3O3/c1-13-9-15(3)21(17(24)10-13)29-12-20(28)26-18-11-16(7-6-14(18)2)23-27-22-19(30-23)5-4-8-25-22/h4-11H,12H2,1-3H3,(H,26,28)

InChI Key

ACOXAWSPFHKXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.